1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
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Overview
Description
1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group, a pyridinylthio group, and a propanol moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves a multi-step process:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the fluorophenoxy intermediate.
Thioether Formation: The fluorophenoxy intermediate is then reacted with 2-mercaptopyridine under suitable conditions to form the pyridin-2-ylthio derivative.
Propanol Addition: The final step involves the addition of a propanol moiety to the pyridin-2-ylthio derivative, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and substituted derivatives.
Scientific Research Applications
1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The fluorophenoxy and pyridinylthio groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The propanol moiety may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- 1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- 1-(4-Methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
Uniqueness
1-(4-Fluorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
1-(4-fluorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S.ClH/c15-11-4-6-13(7-5-11)18-9-12(17)10-19-14-3-1-2-8-16-14;/h1-8,12,17H,9-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKAMWYQHXVWFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(COC2=CC=C(C=C2)F)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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